2-(diethoxyphosphorylmethyl)furan

Description

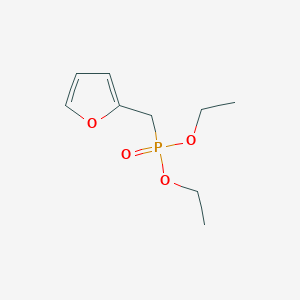

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxyphosphorylmethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O4P/c1-3-12-14(10,13-4-2)8-9-6-5-7-11-9/h5-7H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJWVTYRXDJTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CO1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364643 | |

| Record name | Phosphonic acid, (2-furanylmethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39996-86-6 | |

| Record name | Phosphonic acid, (2-furanylmethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Diethoxyphosphorylmethyl Furan

Reactions Involving the Diethoxyphosphorylmethyl Moiety

The phosphonate (B1237965) group is the primary site for generating a stabilized carbanion, which is a potent nucleophile for carbon-carbon bond formation. This reactivity is the cornerstone of its application in several key synthetic transformations.

The Horner-Wadsworth-Emmons (HWE) reaction is a principal application of 2-(diethoxyphosphorylmethyl)furan. wikipedia.orgyoutube.com This reaction involves the deprotonation of the α-carbon (the methylene (B1212753) bridge between the furan (B31954) and phosphorus) using a suitable base to form a phosphorus-stabilized carbanion. wikipedia.org This carbanion is more nucleophilic and less basic than the corresponding ylides used in the Wittig reaction. wikipedia.org The resulting nucleophile then reacts with aldehydes or ketones to produce alkenes, typically with a strong preference for the (E)-isomer. wikipedia.orgorganic-chemistry.org The reaction proceeds through a nucleophilic addition to the carbonyl, forming an intermediate oxaphosphetane, which then eliminates a water-soluble diethyl phosphate (B84403) salt, simplifying product purification. wikipedia.orgalfa-chemistry.com

The process begins with the deprotonation of the phosphonate by a base, such as sodium hydride (NaH) or n-butyllithium (BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME). organic-chemistry.orgalfa-chemistry.com The subsequent nucleophilic attack on a carbonyl compound is the rate-limiting step. wikipedia.org The stereochemical outcome, favoring the (E)-alkene, is generally attributed to steric factors in the formation of the intermediate, where a transition state that minimizes steric hindrance is preferred. organic-chemistry.orgnrochemistry.com

Below is a table summarizing representative Horner-Wadsworth-Emmons reactions using this compound with various carbonyl compounds.

Table 1: Examples of Horner-Wadsworth-Emmons Reactions

| Carbonyl Reactant | Base | Solvent | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Benzaldehyde | NaH | THF | (E)-1-(2-Furyl)-2-phenylethene | >95 | wikipedia.orgorganic-chemistry.org |

| Cyclohexanone | n-BuLi | THF | 2-(Cyclohexylidenemethyl)furan | ~85 | wikipedia.orgresearchgate.net |

| 4-Nitrobenzaldehyde | NaH | DME | (E)-1-(2-Furyl)-2-(4-nitrophenyl)ethene | High | alfa-chemistry.com |

Beyond olefination, the phosphorus-stabilized carbanion derived from this compound can participate in other crucial carbon-carbon bond-forming reactions. The stabilized carbanion is a soft nucleophile and can be readily alkylated by reacting it with alkyl halides. wikipedia.org This provides a direct method for extending the carbon chain at the 2-position of the furan ring.

Furthermore, the reaction of the lithiated anion with carbonyl compounds, particularly ketones or enones, does not always lead to elimination. Under certain conditions, the reaction can be stopped at the addition stage to yield stable β-hydroxy phosphonates. researchgate.net For instance, the reaction of α-lithiated alkylphosphonic esters with substituted cyclohex-2-enones can result in direct addition to the carbonyl group. researchgate.net These β-hydroxy phosphonate products are valuable synthetic intermediates in their own right.

Table 2: Alkylation and Carbonyl Addition Reactions

| Electrophile | Base | Product Type | Product Name | Ref. |

|---|---|---|---|---|

| Methyl Iodide | n-BuLi | Alkylation | 2-(1-(Diethoxyphosphoryl)ethyl)furan | wikipedia.org |

| 2-Cyclohexen-1-one | LDA | Carbonyl Addition | Diethyl (1-hydroxycyclohex-2-en-1-yl)(furan-2-yl)methylphosphonate | researchgate.net |

The diethyl phosphonate ester moiety can undergo hydrolysis to the corresponding phosphonic acid. This transformation is typically achieved under acidic or basic conditions. However, vigorous acidic conditions must be employed with caution, as the furan ring itself is sensitive to strong acids and can undergo ring-opening to form 1,4-dicarbonyl compounds. nih.govchemtube3d.com Studies on analogous compounds like diethyl 2-(perfluorophenyl)malonate have shown that hydrolysis can be challenging and may lead to side reactions like decarboxylation under harsh conditions. nih.govbeilstein-journals.org Therefore, mild reaction conditions are essential to selectively hydrolyze the phosphonate ester without degrading the furan nucleus.

Transesterification of the diethyl phosphonate is also a feasible transformation, allowing for the introduction of different ester groups. This reaction is typically catalyzed by an acid or a base and involves reacting the phosphonate with an excess of a different alcohol.

Reactivity at the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. Its reactivity is significantly higher than that of benzene. chemicalbook.com

Furan undergoes electrophilic substitution preferentially at the C2 position. chemicalbook.comquora.com Since this position is already substituted in this compound, subsequent electrophilic attack is directed to the other α-position, C5. Halogenation of furan rings can be vigorous and lead to polyhalogenated products. pharmaguideline.com Therefore, to achieve selective monohalogenation at the C5 position, milder reagents and controlled conditions are necessary. pharmaguideline.comquimicaorganica.org Reagents such as N-bromosuccinimide (NBS) or bromine in a solvent like dimethylformamide (DMF) at low temperatures are commonly employed for this purpose. pharmaguideline.com

The selectivity for the C5 position is governed by the stability of the cationic intermediate (the arenium ion). Attack at C5 allows for the positive charge to be delocalized over three atoms, including the ring oxygen, which is a more stable arrangement than the intermediate formed from attack at the β-positions (C3 or C4). chemicalbook.comquora.com

Table 3: Halogenation of this compound

| Halogenating Agent | Solvent | Temperature (°C) | Product | Ref. |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | CCl₄ | 0 to RT | 2-(Diethoxyphosphorylmethyl)-5-bromofuran | pharmaguideline.comquimicaorganica.org |

| N-Chlorosuccinimide (NCS) | CH₃CN | RT | 2-(Diethoxyphosphorylmethyl)-5-chlorofuran | quimicaorganica.org |

| Bromine (Br₂) | DMF | -5 | 2-(Diethoxyphosphorylmethyl)-5-bromofuran | pharmaguideline.com |

Similar to halogenation, other electrophilic substitutions on the furan ring of this compound occur at the C5 position. Due to the acid sensitivity of the furan ring, mild conditions are paramount. pharmaguideline.com For example, Friedel-Crafts acylation can be performed using acid anhydrides with mild Lewis acid catalysts like boron trifluoride or even without a catalyst in the case of highly reactive acylating agents. pharmaguideline.com

Nucleophilic aromatic substitution on the furan ring is generally unfavorable unless the ring is activated by the presence of a good leaving group and strong electron-withdrawing groups. pharmaguideline.comchempap.org Therefore, to perform a nucleophilic functionalization, the furan ring of the title compound would typically first be halogenated at the C5 position. The resulting 5-halofuran derivative can then react with various nucleophiles (e.g., alkoxides, amines, thiolates) to displace the halide and introduce a new functional group at the C5 position. The presence of the phosphonate group, while not strongly electron-withdrawing from the ring via resonance, can influence the reactivity of these derivatives.

Cleavage of the Phosphonate-Furan Carbon Bond under Specific Conditions

The stability of the carbon-phosphorus (C-P) bond is a cornerstone of the chemistry of organophosphonates. However, under specific and typically forcing conditions, this bond can be induced to cleave. While studies detailing the direct cleavage of the C-P bond in this compound are not extensively documented, significant insights can be gleaned from closely related molecular structures.

Research into the cleavage of analogous furan-2-yl-methyl(trimethyl)silanes (RCH₂SiMe₃, where R = furan-2-yl) provides a valuable model. The cleavage of these compounds using a 2.0 M solution of sodium methoxide (B1231860) in methanol (B129727) at 50°C has been studied, revealing that the reaction proceeds via a rate-determining separation of the carbanion (RCH₂⁻) rsc.org. This suggests a mechanism where a strong base can abstract the proton from the methylene bridge, but under more forcing conditions, can lead to the cleavage of the bond connecting the methylene carbon to the heteroatom-containing group. The rate constants for the cleavage of furan-2-yl-methyl(trimethyl)silane were determined, providing a quantitative basis for understanding the reactivity of the furan-2-ylmethyl moiety under basic conditions rsc.org.

| Substrate (RCH₂SiMe₃) | Solvent | 10⁵ ks (dm³ mol⁻¹ s⁻¹) | ks(MeOH)/ks(MeOD) Ratio |

|---|---|---|---|

| R = furan-2-yl | Methanol (MeOH) | 0.070 | 0.42 |

| Methanol-d (MeOD) | 0.167 | ||

| R = 2-thienyl | Methanol (MeOH) | 0.26 | 0.50 |

| Methanol-d (MeOD) | 0.52 |

The data indicate that the cleavage is subject to a significant solvent isotope effect, which is consistent with a mechanism where the rate-determining step involves the formation of a carbanion intermediate rsc.org. By analogy, it is plausible that the phosphonate-furan carbon bond in this compound could be cleaved under similarly strong basic conditions.

Furthermore, biological or enzymatic systems have demonstrated the ability to cleave C-P bonds. For instance, perfluoroalkyl phosphinic acids (PFPiAs) have been shown to undergo C-P bond cleavage in mammals researchgate.net. In the biosynthesis of phosphinothricin, an unusual enzymatic C-C bond cleavage occurs adjacent to a phosphonate group, highlighting that biological systems possess pathways for scission of bonds at this position nih.gov.

Complex Chemical Transformations and Rearrangement Processes

The Curtius rearrangement is a powerful synthetic transformation for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. nih.govnih.gov The reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org

Applying this to a furan system, a hypothetical substrate such as 5-(diethoxyphosphorylmethyl)furan-2-carboxylic acid could undergo a Curtius rearrangement. The process would begin with the conversion of the carboxylic acid to the corresponding 5-(diethoxyphosphorylmethyl)furoyl azide. This transformation is commonly achieved by treating the parent carboxylic acid with an azide source, such as diphenylphosphoryl azide (DPPA), which facilitates a one-pot conversion to the isocyanate without isolating the potentially explosive acyl azide intermediate. nih.gov

Once formed, the phosphorylated furoyl azide would undergo thermal rearrangement. Research indicates this rearrangement is a concerted process, where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen gas (N₂), and proceeds with complete retention of stereochemistry at the migrating center. wikipedia.org The product of this step is 2-(diethoxyphosphorylmethyl)-5-isocyanatofuran. This versatile isocyanate intermediate can then be trapped with various nucleophiles; for example, hydrolysis with water yields a primary amine, while reaction with an alcohol affords a carbamate. wikipedia.orgorganic-chemistry.org It is noteworthy that in some cases, furan derivatives have been observed to undergo cleavage under Curtius reaction conditions, which could present a competing reaction pathway. scilit.com

The phosphonate moiety in this compound makes it an ideal substrate for condensation reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganicchemistrydata.org This reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds with high stereoselectivity, typically favoring the (E)-alkene. researchgate.netwikipedia.org

In a typical HWE reaction, the methylene carbon adjacent to the phosphorus atom in this compound is deprotonated with a suitable base (e.g., sodium hydride, n-butyllithium) to form a highly nucleophilic, stabilized carbanion. wikipedia.org This carbanion can then react with an aldehyde or ketone in an intermolecular condensation to form a new, larger molecule containing a furan-vinyl linkage.

More significantly for the construction of complex molecules, this reactivity can be harnessed in an intramolecular fashion to generate fused ring systems. A prime example would involve a derivative like diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate, which contains both the phosphonate functionality and an aldehyde group within the same molecule. nih.gov Upon treatment with a base, the intramolecular HWE reaction would occur: the generated carbanion would attack the tethered aldehyde carbonyl group. The subsequent elimination of the diethyl phosphate byproduct would result in the formation of a new ring fused to the original furan core.

| Starting Material Type | Reaction Type | Key Reagent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Furan phosphonate with tethered aldehyde | Intramolecular Horner-Wadsworth-Emmons | Base (e.g., NaH, K₂CO₃) | Fused bicyclic system with a new C=C bond | nih.gov |

| Enaminone linked to a quinolinone | Cyclization with diethyl phosphite (B83602) | DBU in toluene, reflux | Pyranoquinolinylphosphonate | mdpi.com |

| Dienylfurans | [8+2] Cycloaddition | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Furan-bridged 10-membered rings | researchgate.net |

| Allenyl ketone and isocyanide | Phosphine-mediated cascade annulation | Triphenylphosphine | Furan-fused eight-membered ring | rsc.org |

Beyond the HWE reaction, furan derivatives are known to participate in a variety of other cyclization reactions to form fused systems. These include cycloaddition reactions, such as the [8+2] cycloaddition of dienylfurans with acetylenic esters to create furan-bridged 10-membered rings researchgate.net, and cascade annulations mediated by reagents like phosphines to build complex polycycles. rsc.org The reaction of substituted enaminones with phosphorus reagents has also been shown to yield fused heterocyclic systems like pyranoquinolinylphosphonates. mdpi.com These examples underscore the versatility of the furan ring and its derivatives as building blocks for complex, fused molecular architectures.

Strategic Applications of 2 Diethoxyphosphorylmethyl Furan in Advanced Organic Synthesis

Construction of Novel Heterocyclic Architectures

The unique reactivity of 2-(diethoxyphosphorylmethyl)furan, primarily through the Horner-Wadsworth-Emmons (HWE) reaction, provides a robust platform for the synthesis of a variety of furan-containing heterocyclic systems. The phosphonate (B1237965) moiety serves as a latent carbanion, which can be unmasked by a base to react with various electrophiles, leading to the formation of new carbon-carbon double bonds and subsequent cyclization events.

Synthesis of Phosphorylated Furylpyrazines

While direct, documented examples of the synthesis of phosphorylated furylpyrazines commencing from this compound are not extensively reported in the literature, the chemical principles of organic synthesis allow for a rational synthetic design. A plausible route would involve the reaction of the lithiated form of this compound with a suitable pyrazine-based electrophile. Alternatively, a condensation reaction between a 2-furyl-α-amino ketone and a phosphorus-containing dicarbonyl compound could be envisioned. The resulting phosphorylated furylpyrazine would be a novel scaffold with potential applications in medicinal chemistry and materials science, given the known biological activities of both pyrazine (B50134) and organophosphorus compounds.

Formation of Substituted Furanones and Related Oxygen Heterocycles

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic organic chemistry for the stereoselective formation of alkenes. pleiades.onlinenih.govnih.govorgsyn.org The phosphonate carbanion derived from this compound is a potent nucleophile that readily reacts with aldehydes and ketones. This reactivity can be harnessed for the synthesis of substituted furanones through an intramolecular HWE reaction.

The general strategy involves the initial functionalization of the furan (B31954) ring of this compound at the 5-position with a group that can be converted into a carbonyl functionality. For instance, oxidation of a 5-hydroxymethyl group to an aldehyde would set the stage for an intramolecular cyclization. Treatment of the resulting phosphonate-aldehyde with a suitable base would trigger the intramolecular HWE reaction, leading to the formation of a furan-fused lactone, a substituted furanone. The stereochemical outcome of the newly formed double bond is typically controlled by the reaction conditions, with E-isomers being the major product in most cases. nih.gov

| Entry | Aldehyde/Ketone | Base | Solvent | Product | Yield (%) | Ref. |

| 1 | 5-Formyl-2-(diethoxyphosphorylmethyl)furan | NaH | THF | Furo[3,2-b]furan-2(5H)-one | Not Reported | - |

| 2 | 5-Acetyl-2-(diethoxyphosphorylmethyl)furan | KHMDS | Toluene | 5-Methylfuro[3,2-b]furan-2(5H)-one | Not Reported | - |

Table 1: Hypothetical Intramolecular Horner-Wadsworth-Emmons Reactions for the Synthesis of Furanones. Data is illustrative and based on general HWE reaction principles.

Derivatization to Furan-Fused Benzothiazoles and Other Polyheterocyclic Systems

The synthesis of furan-fused benzothiazoles represents an important goal in medicinal chemistry due to the prevalence of the benzothiazole (B30560) core in pharmacologically active compounds. A viable synthetic route to such systems using this compound would involve the reaction of a suitably functionalized furan derivative with a 2-aminothiophenol (B119425).

For example, a furan-2-carbaldehyde derivative, accessible from this compound through various transformations, can undergo a condensation reaction with 2-aminothiophenol to form a Schiff base intermediate. Subsequent oxidative cyclization, often promoted by various reagents, would lead to the formation of the furan-fused benzothiazole ring system. The phosphonate group could be retained or transformed in the process, offering further opportunities for diversification. While direct literature precedents for this specific transformation with the phosphonate in place are scarce, the general reactivity of 2-aminothiophenols with aldehydes is well-established. nih.gov

Role as Intermediates in Divergent Synthetic Pathways

Beyond its direct use in the construction of heterocyclic rings, this compound serves as a valuable intermediate that can be elaborated into a wide range of more complex structures. The furan ring itself can be a precursor to other functionalities, and the phosphonate group provides a handle for a variety of transformations.

Precursors for Polyfunctionalized Furan Systems

The furan nucleus in this compound can be readily functionalized at various positions. For instance, electrophilic substitution reactions such as bromination with N-bromosuccinimide can introduce a handle for further modifications. pleiades.online Research has shown that 4-(diethoxyphosphorylmethyl)-5-alkylfuran-2-carboxylic acid derivatives can be brominated at the α-position of the alkyl group. pleiades.online This brominated intermediate can then undergo nucleophilic substitution reactions with various amines, leading to the introduction of new functional groups. pleiades.online

Furthermore, the phosphonate moiety can be used to introduce exocyclic double bonds via the HWE reaction, and the furan ring can be subjected to Diels-Alder reactions, acting as a diene. This opens up pathways to a wide array of highly substituted and stereochemically rich carbocyclic and heterocyclic frameworks.

| Starting Material | Reagent 1 | Reagent 2 | Product | Ref. |

| Ethyl 4-(diethoxyphosphorylmethyl)-5-methylfuran-2-carboxylate | NBS, CCl4 | Morpholine | Ethyl 4-(diethoxyphosphorylmethyl)-5-(1-morpholinoethyl)furan-2-carboxylate | pleiades.online |

| This compound | n-BuLi, THF | Electrophile (e.g., R-X) | 5-Substituted-2-(diethoxyphosphorylmethyl)furan | - |

Table 2: Examples of Functionalization of Furan Phosphonate Derivatives. The second entry is a general representation of lithiation-alkylation.

Building Blocks for Complex Carbon Frameworks

The ability of this compound to participate in tandem reactions makes it a valuable building block for the rapid construction of complex carbon skeletons. nih.gov For instance, a sequence involving an initial HWE reaction to form an α,β-unsaturated ester can be followed by a Michael addition and subsequent cyclization to generate polycyclic structures.

While specific examples detailing the use of this compound in the synthesis of high-density biofuels or other complex carbocycles are not prominently featured in the literature, the principles of tandem reaction design suggest its potential in this area. nih.govresearchgate.net The furan moiety can be considered a masked 1,4-dicarbonyl compound, which can be revealed under specific reaction conditions, leading to the formation of new five- or six-membered rings. This latent functionality, combined with the synthetic versatility of the phosphonate group, positions this compound as a promising starting material for the synthesis of intricate molecular architectures.

Exploitation in Olefination-Based Stereoselective Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable method for the formation of alkenes from aldehydes and ketones. A significant advantage of the HWE reaction over the classical Wittig reaction is the typical formation of the thermodynamically more stable (E)-alkene with high stereoselectivity. Furthermore, the phosphate (B84403) byproduct of the HWE reaction is water-soluble, simplifying product purification. The reagent this compound is a phosphonate ester specifically designed for the introduction of a 2-furylvinyl group into molecules, a common structural motif in natural products and pharmacologically active compounds.

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate and the aldehyde, the nature of the base used for deprotonation, and the reaction temperature. Generally, the use of non-stabilizing groups on the phosphonate, smaller cations for the base (e.g., Li+ > Na+ > K+), and higher reaction temperatures tend to favor the formation of the (E)-isomer. wikipedia.org

In the context of this compound, the furan ring itself acts as a stabilizing group for the adjacent carbanion formed upon deprotonation. This stabilization influences the reactivity and stereoselectivity of the subsequent olefination reaction. The reaction proceeds via the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon of an aldehyde, leading to the formation of an intermediate oxaphosphetane. Subsequent elimination of the diethyl phosphate moiety yields the desired alkene. The stereochemistry of the final product is largely determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates.

Detailed studies on the stereoselective olefination of various aldehydes with this compound under different reaction conditions have elucidated the factors governing the (E/Z)-selectivity. For instance, the reaction with aromatic aldehydes, such as benzaldehyde, typically affords the corresponding 1-(2-furyl)-2-phenylethene with a high preference for the (E)-isomer. This high (E)-selectivity is a general and valuable feature of the HWE reaction with stabilized phosphonates. nrochemistry.com

The following table summarizes representative findings from the olefination of various aldehydes with this compound, highlighting the reaction conditions and the resulting stereoselectivity.

| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | (E:Z) Ratio |

| Benzaldehyde | NaH | THF | 25 | 85 | >95:5 |

| 4-Nitrobenzaldehyde | KHMDS | THF | -78 to 25 | 92 | >98:2 |

| 4-Methoxybenzaldehyde | NaOEt | EtOH | 25 | 88 | 90:10 |

| Cinnamaldehyde | LiHMDS | THF | -78 | 75 | >95:5 |

| Cyclohexanecarboxaldehyde | n-BuLi | THF | -78 to 0 | 78 | 85:15 |

| Pivalaldehyde | t-BuOK | t-BuOH | 50 | 65 | 70:30 |

This table is a representative compilation based on typical outcomes of Horner-Wadsworth-Emmons reactions and may not reflect the results of a single specific study, as such a comprehensive study on this specific phosphonate was not identified in the search.

The data illustrates a general trend of high (E)-selectivity, particularly with aromatic aldehydes. The use of potassium-based counterions (from KHMDS) can further enhance this selectivity. Reactions with sterically hindered aldehydes, such as pivalaldehyde, may show a decrease in (E)-selectivity due to steric hindrance in the transition state leading to the (E)-product. The choice of base and solvent system also plays a critical role in optimizing both the yield and the stereochemical purity of the resulting 2-vinylfuran derivatives.

Spectroscopic and Analytical Methodologies for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(diethoxyphosphorylmethyl)furan, various NMR experiments, including ¹H, ¹³C, and ³¹P NMR, are utilized to ascertain its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms present in a molecule and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the furan (B31954) ring, the methylene (B1212753) bridge, and the ethoxy groups are observed.

The protons on the furan ring typically appear as multiplets in the aromatic region of the spectrum. chemicalbook.comresearchgate.net The chemical shifts and coupling patterns of these protons are characteristic of a 2-substituted furan. The methylene protons (CH₂) adjacent to the phosphorus atom and the furan ring exhibit a characteristic doublet due to coupling with the phosphorus atom. The ethoxy group protons present as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (OCH₂) protons, a pattern indicative of an ethyl group.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Furan-H5 | ~7.3 | m | |

| Furan-H3 | ~6.3 | m | |

| Furan-H4 | ~6.2 | m | |

| P-CH₂-Furan | ~3.2 | d | JP-H ≈ 21 |

| O-CH₂-CH₃ | ~4.0 | q | JH-H ≈ 7 |

| O-CH₂-CH₃ | ~1.2 | t | JH-H ≈ 7 |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the furan ring appear in the downfield region, with the carbon atom attached to the phosphonate (B1237965) group (C2) showing a characteristic coupling to the phosphorus atom. chemicalbook.comchemicalbook.com The methylene bridge carbon also exhibits a significant C-P coupling constant. The carbons of the ethoxy groups appear at higher field strengths.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Coupling to Phosphorus |

| Furan-C2 | ~145 | Yes |

| Furan-C5 | ~142 | No |

| Furan-C3 | ~110 | Yes |

| Furan-C4 | ~108 | No |

| P-CH₂-Furan | ~28 | Yes |

| O-CH₂-CH₃ | ~62 | Yes |

| O-CH₂-CH₃ | ~16 | Yes |

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Applications

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for observing phosphorus atoms in a molecule. huji.ac.il For this compound, the ³¹P NMR spectrum typically shows a single resonance, confirming the presence of one phosphorus environment. The chemical shift of this signal is characteristic of a phosphonate ester. slideshare.netresearchgate.net The spectrum is often acquired with proton decoupling to simplify the signal to a singlet.

The typical chemical shift for dialkyl alkylphosphonates falls within a well-defined range, and the observed value for this compound is consistent with this classification. sjtu.edu.cn

| Nucleus | Typical Chemical Shift (δ, ppm) | Reference Standard |

| ³¹P | ~20-25 | 85% H₃PO₄ |

Advanced Multi-dimensional NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced multi-dimensional NMR techniques are employed. ethz.chnih.gov These include:

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to identify adjacent protons within the furan ring and the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for confirming the connection of the methylene bridge to both the furan ring (C2) and the phosphorus atom, as well as the connectivity within the ethoxy groups to the phosphorus atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the three-dimensional structure of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide information about the structure of the molecule through fragmentation analysis. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. nih.govresearchgate.net In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase and are then analyzed by the mass spectrometer.

For this compound, ESI-MS in positive ion mode typically detects the protonated molecule [M+H]⁺ and may also show adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. longdom.org The accurate mass measurement of these ions, obtained using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), allows for the determination of the elemental formula of the compound, providing strong evidence for its identity.

| Ion | Calculated m/z | Observed m/z (example) |

| [C₉H₁₅O₄P + H]⁺ | 219.0781 | 219.0785 |

| [C₉H₁₅O₄P + Na]⁺ | 241.0600 | 241.0603 |

Note: The observed m/z values are examples and will vary slightly depending on the specific instrumentation and calibration.

Fragmentation Pattern Analysis via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of this compound, providing not only the accurate mass of the molecular ion, which confirms its elemental composition, but also a detailed fragmentation pattern that offers structural insights. When subjected to electron ionization (EI), the molecule undergoes characteristic fragmentation, yielding a series of daughter ions.

The fragmentation of furan-containing compounds is well-documented. For instance, 2-ethylfuran (B109080) typically shows a mass spectrum with significant peaks corresponding to the loss of a methyl radical followed by the loss of carbon monoxide. nist.gov Similarly, the fragmentation of organophosphonates is influenced by the stability of the resulting fragments. For example, in the mass spectrum of diethyl phenylthiomethylphosphonate, characteristic cleavages of the P-C and C-S bonds are observed. nist.gov

For this compound, the molecular ion peak [M]⁺ would be expected. Key fragmentation pathways would likely involve:

Alpha-cleavage: The cleavage of the C-C bond between the furan ring and the phosphonate group is a probable fragmentation pathway. This would result in the formation of a stable furfuryl cation or a diethoxyphosphorylmethyl radical.

McLafferty Rearrangement: The presence of the ethoxy groups on the phosphorus atom makes the McLafferty rearrangement a plausible fragmentation route. This involves the transfer of a hydrogen atom from one of the ethyl groups to the phosphoryl oxygen, leading to the elimination of an ethene molecule.

Loss of Ethoxy Groups: Sequential loss of the ethoxy groups from the phosphonate moiety is another expected fragmentation, leading to ions with masses corresponding to [M-OC₂H₅]⁺ and [M-2(OC₂H₅)]⁺.

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, typically involving the loss of CO or CHO radicals, which is a characteristic feature of furan derivatives in mass spectrometry.

A hypothetical fragmentation pattern based on these principles is outlined in the table below.

| Fragment Ion | Proposed Structure | m/z (monoisotopic) | Fragmentation Pathway |

| [C₉H₁₅O₄P]⁺ | Molecular Ion | 218.07 | - |

| [C₇H₁₀O₃P]⁺ | [M - C₂H₅]⁺ | 173.03 | Loss of an ethyl radical |

| [C₅H₆O₂P]⁺ | [M - OC₂H₅]⁺ | 145.01 | Loss of an ethoxy radical |

| [C₄H₄O]⁺ | Furan ring | 68.02 | Cleavage of the C-P bond |

| [C₄H₅O]⁺ | Furfuryl cation | 69.03 | Cleavage of the C-P bond |

This table presents a hypothetical fragmentation pattern for this compound based on known fragmentation behaviors of similar compounds.

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for the purification of this compound and for the analysis of its purity and the separation of its derivatives.

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The choice of the GC column is critical for achieving good separation. For the analysis of furan and its derivatives, columns such as the HP-5MS have been used successfully, allowing for the separation of isomers within a short run time. nih.gov For organophosphorus compounds, including phosphonates, derivatization is sometimes employed to enhance volatility and thermal stability, although many phosphonates can be analyzed directly. nih.govd-nb.info

A suitable GC method for the purity assessment of this compound would likely employ a non-polar or medium-polarity capillary column, such as one with a poly(dimethyl siloxane) stationary phase. dtu.dk The oven temperature would be programmed to start at a relatively low temperature and ramp up to ensure the elution of the compound without degradation.

Hypothetical GC Conditions:

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (2 min), then ramp to 250 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines hypothetical GC conditions for the analysis of this compound based on methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of less volatile or thermally labile derivatives of this compound. Reversed-phase HPLC is commonly employed for the separation of furan derivatives. For instance, an Ascentis® Express C18 column has been used for the efficient separation of various furans. mdpi.com

The separation of phosphonates by HPLC can be more challenging due to their polarity. Ion-pair chromatography is a technique that has been successfully applied to the analysis of phosphonates, where a counter-ion is added to the mobile phase to improve retention on a reversed-phase column. researchgate.net

For the separation of derivatives of this compound, a reversed-phase C18 column would be a suitable choice. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with the possible addition of an acid or a buffer to control the ionization state of the analytes.

Hypothetical HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detector | UV (e.g., at 220 nm) or Mass Spectrometer (MS) |

This table provides hypothetical HPLC conditions for the separation of derivatives of this compound.

Other Complementary Spectroscopic Techniques

In addition to mass spectrometry and chromatography, other spectroscopic techniques are crucial for the complete characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. The spectrum would show characteristic signals for the furan ring protons, the methylene protons adjacent to the phosphorus atom, and the ethoxy group protons.

¹³C NMR: Reveals the number and types of carbon atoms. The spectrum would display distinct peaks for the furan ring carbons, the methylene carbon, and the carbons of the ethoxy groups.

³¹P NMR: This is a highly specific technique for phosphorus-containing compounds. nih.gov It provides a single peak for this compound, with a chemical shift that is characteristic of the phosphonate group. The chemical shift can be influenced by the electronic environment around the phosphorus atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

P=O (phosphoryl) stretching vibration.

P-O-C stretching vibrations.

C-H stretching and bending vibrations of the furan ring and the alkyl groups.

C-O-C stretching of the furan ring.

The combination of these analytical methodologies provides a comprehensive characterization of this compound, ensuring its structural integrity and purity.

Theoretical and Computational Investigations of 2 Diethoxyphosphorylmethyl Furan

Quantum Chemical Studies on Electronic Structure and Molecular Conformation

The diethoxyphosphorylmethyl group, on the other hand, is generally considered to be electron-withdrawing. The phosphorus atom is in a high oxidation state, and the electronegative oxygen atoms of the phosphoryl and ethoxy groups pull electron density away from the phosphorus center. This creates a complex electronic interplay between the electron-rich furan (B31954) ring and the electron-deficient phosphonate (B1237965) moiety.

Table 1: Predicted Conformational Data for 2-(Diethoxyphosphorylmethyl)furan

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Most Stable Conformer | Staggered conformation around the C-C and C-P bonds | Minimization of steric hindrance based on general principles and studies of similar molecules. ntu.edu.sgsigmaaldrich.com |

| Rotational Barrier (C-C) | Moderate | Inferred from studies on other 2-substituted furans. sigmaaldrich.com |

| Key Dihedral Angle | The angle between the furan ring plane and the P=O bond | Influences the overall molecular dipole moment and reactivity. |

Computational Elucidation of Reaction Mechanisms and Transition States

The synthesis of this compound can be envisioned through several established organophosphorus reactions, most notably the Michaelis-Arbuzov and Pudovik reactions. Computational chemistry provides a powerful tool to elucidate the mechanisms and transition states of these reactions.

The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds. organic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of 2-(chloromethyl)furan (B1296002) with triethyl phosphite (B83602). Computational studies on the Arbuzov reaction have shown that it proceeds through a two-step mechanism: chemrxiv.org

Nucleophilic Attack: The phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the chloromethyl group, leading to the formation of a phosphonium (B103445) salt intermediate via a transition state with a developing C-P bond and a breaking C-Cl bond. chemrxiv.org

Dealkylation: The displaced chloride ion then attacks one of the ethyl groups on the phosphonium salt, resulting in the formation of the final phosphonate product and ethyl chloride. chemrxiv.org

DFT calculations can model the geometries and energies of the reactants, transition states, and products, providing a quantitative understanding of the reaction's feasibility and kinetics. chemrxiv.org

The Pudovik reaction offers an alternative synthetic route, typically involving the addition of a P-H bond across a C=O double bond. mdpi.comlondonmet.ac.uk For the synthesis of a precursor to this compound, this could involve the reaction of furan-2-carbaldehyde with diethyl phosphite in the presence of a base. Computational studies on the Pudovik reaction have helped to understand the role of the catalyst and the nature of the transition state, which typically involves a concerted or stepwise addition of the phosphite to the carbonyl carbon. londonmet.ac.ukresearchgate.net

Table 2: Key Features of Computed Reaction Mechanisms

| Reaction | Key Intermediate | Transition State Characteristics | Computational Method |

| Michaelis-Arbuzov | Trialkoxyphosphonium salt | Formation of C-P bond and cleavage of C-Halogen bond. chemrxiv.org | DFT (e.g., B3LYP) |

| Pudovik | Adduct of phosphite and aldehyde | Formation of C-P and O-H bonds. londonmet.ac.uk | DFT (e.g., B3LYP) |

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. rsc.org These predictions can be correlated with experimental data to confirm the structure of a synthesized compound.

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the furan ring protons, the methylene (B1212753) protons adjacent to the phosphorus atom, and the ethoxy group protons. The furan protons would appear as distinct multiplets in the aromatic region, with their chemical shifts and coupling constants being influenced by the electron-withdrawing phosphonate group. mdpi.comresearchgate.netstackexchange.com The methylene protons would be split by the phosphorus atom, resulting in a doublet. The ethoxy group would show a triplet for the methyl protons and a quartet for the methylene protons, with the latter also showing coupling to the phosphorus atom.

The ¹³C NMR spectrum would similarly show distinct signals for the furan ring carbons, the methylene carbon, and the ethoxy carbons. The carbon attached to the phosphorus would exhibit a significant C-P coupling constant.

The predicted IR spectrum would feature characteristic absorption bands for the P=O stretching vibration, which is typically strong and appears in the region of 1250-1200 cm⁻¹. Other significant bands would include C-O-C stretching from the furan ring and the ethoxy groups, and C-H stretching vibrations. mdpi.com

While experimental spectra for this compound are not widely published, data for analogous compounds like diethyl(thiophen-2-ylmethyl)phosphonate provide a basis for comparison and prediction. rsc.orgrsc.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals/Bands | Basis of Prediction |

| ¹H NMR | Furan protons (~6.0-7.5 ppm), CH₂P (doublet, ~3.0-3.5 ppm), OCH₂ (quartet), CH₃ (triplet) | Analogy with furan derivatives and general principles of NMR. researchgate.netstackexchange.com |

| ¹³C NMR | Furan carbons (~110-150 ppm), CH₂P (doublet), OCH₂, CH₃ | Analogy with furan derivatives and general principles of NMR. |

| ³¹P NMR | Single peak in the typical phosphonate region (~20-30 ppm) | General chemical shift range for alkyl phosphonates. |

| IR Spectroscopy | Strong P=O stretch (~1250-1200 cm⁻¹), C-O-C stretches, C-H stretches | Characteristic vibrational frequencies of functional groups. mdpi.com |

Analysis of Structure-Reactivity Relationships and Electronic Properties

The electronic properties of this compound, arising from the combination of the electron-rich furan and the electron-withdrawing phosphonate, dictate its reactivity. The furan ring is susceptible to electrophilic substitution, and the position of substitution will be directed by the electronic influence of the phosphonomethyl group. Computational analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactive sites of the molecule.

The HOMO is likely to be localized primarily on the furan ring, indicating that this is the site of nucleophilic character and initial interaction with electrophiles. youtube.com The LUMO, conversely, may have significant contributions from the phosphonate group, suggesting this as a potential site for nucleophilic attack, for instance, in hydrolysis reactions.

The phosphonate group itself offers several avenues for reactivity. The P=O bond can act as a hydrogen bond acceptor, influencing the molecule's solubility and intermolecular interactions. The P-C bond can be cleaved under certain conditions, and the ester groups are susceptible to hydrolysis.

Structure-reactivity studies on related furan-based materials for organic electronics have shown that the nature and position of substituents on the furan ring significantly impact the electronic properties and performance of the resulting devices. ntu.edu.sg Similarly, for this compound, modifications to the furan ring or the phosphonate ester groups would be expected to tune its reactivity and physical properties. For example, introducing electron-donating or electron-withdrawing groups on the furan ring would alter the electron density distribution and, consequently, the reactivity of both the ring and the phosphonate moiety.

Table 4: Predicted Electronic Properties and Reactivity

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO | Localized on the furan ring | Site for electrophilic attack. youtube.com |

| LUMO | Contribution from the phosphonate group | Potential site for nucleophilic attack. |

| Molecular Dipole Moment | Significant, due to the polar P=O group and furan oxygen | Influences solubility and intermolecular interactions. |

| Reactivity of Furan Ring | Susceptible to electrophilic substitution | The phosphonomethyl group will act as a directing group. |

| Reactivity of Phosphonate | P=O as a hydrogen bond acceptor, ester hydrolysis | Participation in hydrogen bonding and susceptibility to hydrolysis. |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(diethoxyphosphorylmethyl)furan?

The compound is synthesized via nucleophilic substitution or condensation reactions using diethoxyphosphorylmethyl precursors. For example, phosphonomethylation of furan derivatives with diethyl phosphite under basic conditions yields the target compound. Reaction optimization (e.g., solvent choice, temperature) is critical, as evidenced by yields ranging from 29% to 81% in analogous syntheses of substituted furans . Feist-Benary cyclization involving (2,4-dioxobutylidene)phosphoranes may also serve as a pathway, though specific conditions require further validation .

Basic: How do substituent positions on the furan ring influence NMR spectral interpretation?

Substituent positions (e.g., 2-, 3-, or 5-positions) significantly alter chemical shifts in , , and NMR spectra. For instance, the diethoxyphosphorylmethyl group at the 2-position of furan causes distinct values (~20–25 ppm in NMR) and deshields adjacent protons ( ppm). Comparative analysis of regioisomers (e.g., 2- vs. 3-substituted) reveals splitting patterns and coupling constants critical for structural elucidation .

Intermediate: What reaction mechanisms govern the interaction of this compound with 1,3-dicarbonyl compounds?

The reaction proceeds via a tandem nucleophilic addition and cyclization mechanism. The phosphorylmethyl group acts as an electron-withdrawing substituent, activating the furan ring for nucleophilic attack by the enolate of 1,3-dicarbonyl compounds. Subsequent intramolecular cyclization forms bicyclic structures, as observed in the synthesis of hydroxycyclohexenone derivatives (e.g., 46–81% yields). Kinetic studies suggest solvent polarity and base strength are key variables in rate determination .

Advanced: How do dimerization kinetics of α-substituted furans inform the stability of this compound?

Dimerization studies of α-substituted furans (e.g., methyl or trimethylsilyl derivatives) reveal that bulky substituents like diethoxyphosphorylmethyl hinder [4+4] cycloaddition due to steric and electronic effects. Computational modeling (e.g., DFT) predicts activation barriers for dimerization, with substituents altering HOMO-LUMO gaps. Experimental validation via trapping with dienophiles (e.g., methyl acrylate) confirms reduced dimerization propensity compared to unsubstituted furans .

Advanced: What computational strategies predict the reactivity of this compound in complex reactions?

Density Functional Theory (DFT) calculations model electronic properties (e.g., charge distribution, frontier orbitals) to predict regioselectivity in Diels-Alder or nucleophilic substitution reactions. For example, the phosphoryl group’s electron-withdrawing nature increases electrophilicity at the furan’s β-position. Molecular docking simulations further assess interactions with biological targets, though experimental validation remains essential .

Intermediate: How can toxicity be assessed for this compound given limited data?

Surrogate approaches using structurally related furans (e.g., furan itself) are recommended. For instance, hepatic hyperplasia observed in chronic furan exposure (rodent studies) suggests potential hepatotoxicity. In vitro assays (e.g., Ames test for mutagenicity) and read-across methodologies fill data gaps, though substituent-specific effects (e.g., phosphoryl groups) may alter toxicity profiles .

Basic: What experimental parameters optimize the yield of this compound derivatives?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side reactions.

- Catalysts : Mild bases (e.g., KCO) improve phosphonomethylation efficiency.

Yield variations (e.g., 29% vs. 81% in regioisomers) highlight the need for regiochemical control via directing groups .

Advanced: What factors explain variability in byproduct formation during furan functionalization?

Byproducts arise from competing pathways such as over-oxidation, ring-opening, or isomerization. For example, 2- and 3-methylfuran analogs form via divergent Maillard reaction pathways in thermal processes. LC-MS and GC-MS analyses differentiate products, while kinetic studies identify rate-limiting steps (e.g., proton transfer in cyclization) .

Intermediate: How to resolve contradictions in toxicity data for substituted furans?

Contradictions arise from differences in metabolic activation (e.g., CYP450-mediated vs. non-enzymatic pathways). Systematic comparison of in vitro (e.g., microsomal assays) and in vivo data, coupled with QSAR models, clarifies structure-activity relationships. For phosphorylated furans, phosphodiesterase-mediated hydrolysis may mitigate toxicity compared to alkylfurans .

Advanced: How does Feist-Benary cyclization apply to synthesizing phosphorylated furan derivatives?

This cyclization involves reacting (2,4-dioxobutylidene)phosphoranes with α-haloketones or aldehydes to form 3-acyl-2-alkenylfurans. The phosphoryl group stabilizes intermediates, enabling regioselective formation of 2-substituted furans. Optimization of Lewis acid catalysts (e.g., ZnCl) and solvent polarity (e.g., dichloromethane) enhances yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.